molecular formula C28H22Cl2F3N3O4 B2633935 PX 20350

PX 20350

Cat. No.: B2633935
M. Wt: 592.4 g/mol
InChI Key: KNWXWQGSCZVUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PX 20350, also known as FXR agonist Cpd 22, is a potent farnesoid X receptor (FXR) agonist. It has shown enhanced affinity and efficacy in various assays, making it a significant compound in the field of medicinal chemistry. This compound has been studied for its potential to reduce total plasma triglycerides and cholesterol levels, which are crucial factors in managing metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PX 20350 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications. Generally, the synthesis involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to meet production demands. This involves optimizing reaction conditions to ensure consistency, yield, and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial production to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

PX 20350 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

PX 20350 has a wide range of scientific research applications, including:

Chemistry

In chemistry, this compound is used as a reference compound in the study of FXR agonists. It helps researchers understand the structure-activity relationship and develop new compounds with improved efficacy and safety profiles .

Biology

In biology, this compound is used to study the role of FXR in various biological processes. FXR is a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. This compound helps elucidate the mechanisms by which FXR modulates these processes .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications in treating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease. Its ability to reduce plasma triglycerides and cholesterol levels makes it a promising candidate for drug development .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs targeting FXR. Its high affinity and efficacy make it a valuable tool in drug discovery and development .

Mechanism of Action

PX 20350 exerts its effects by binding to and activating the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation by this compound, FXR modulates these metabolic pathways, leading to a reduction in plasma triglycerides and cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to PX 20350 include:

Uniqueness of this compound

This compound stands out due to its enhanced affinity and efficacy in activating FXR compared to other similar compounds. Its ability to significantly reduce plasma triglycerides and cholesterol levels makes it a unique and valuable compound in the field of metabolic research .

Properties

IUPAC Name

4-[[[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-2-(trifluoromethyl)pyridin-3-yl]-methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2F3N3O4/c1-36(13-15-5-7-17(8-6-15)27(37)38)21-11-12-22(34-26(21)28(31,32)33)39-14-18-24(35-40-25(18)16-9-10-16)23-19(29)3-2-4-20(23)30/h2-8,11-12,16H,9-10,13-14H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWXWQGSCZVUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2=C(N=C(C=C2)OCC3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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